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Compound of Interest

2-chloro-N,N-dimethyl-5-
Compound Name:

nitroaniline
CAS No.: 17815-97-3
Cat. No.: B3007744

Get Quote

Executive Summary & Compound Profile

2-Chloro-N,N-dimethyl-5-nitroaniline is a specialized aromatic intermediate used primarily in
the synthesis of azo dyes and pharmaceutical precursors. Its structure is characterized by a
central benzene core substituted with an electron-withdrawing nitro group, an electron-donating
dimethylamino group, and a chlorine atom. This specific substitution pattern creates a unique
"push-pull" electronic system that defines its spectral signature.

Chemical Identity
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Property Detail

IUPAC Name 2-Chloro-N,N-dimethyl-5-nitroaniline
CAS Number 17815-97-3

Molecular Formula CsHoCIN20:2

Molecular Weight 200.62 g/mol

SMILES CN(C)C1=C(Cl)C=CC(=C1)=0
Appearance Yellow to brownish-crystalline solid

68—72 °C (Predicted based on structural

Melting Point
analogs)

Soluble in DMSO, Chloroform, Ethyl Acetate;

Solubility )
Insoluble in Water

Synthesis & Impurity Context

Understanding the synthesis is critical for interpreting spectral impurities. This compound is
typically prepared via nucleophilic aromatic substitution (SNAr) or N-alkylation.

» Route A (Alkylation): Methylation of 2-chloro-5-nitroaniline using methyl iodide or dimethyl
sulfate.

o Common Impurities: Monomethylated intermediate (2-chloro-N-methyl-5-nitroaniline) or
unreacted starting material.

» Route B (SNAr): Reaction of 2,4-dichloro-nitrobenzene (or similar) with dimethylamine.
o Common Impurities: Regioisomers if the leaving group selectivity is poor.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data below distinguishes the target compound from its primary amine precursor (2-
chloro-5-nitroaniline) by the presence of the N-methyl singlet and the absence of exchangeable
N-H protons.
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'H NMR (Proton NMR)

Solvent: CDCIs (Chloroform-d) | Frequency: 400 MHz

. s . ) Structural
Shift (6 ppm) Multiplicity Integration Assignment
Context

Ortho to -NO:2

and -NMea:.
7.78 Doublet (d) 1H H-6 Highly

deshielded by

nitro group.

Doublet of Para to -NMez,
7.52 1H H-4
Doublets (dd) Ortho to -NOa.

Ortho to -Cl,

7.35 Doublet (d) 1H H-3
Meta to -NOa.

Characteristic
2.88 Singlet (s) 6H -N(CHs)2 dimethylamino

singlet.

Coupling Constants (J values):
e J (H3-H4) = 8.8 Hz (Ortho coupling)

e J(H4-H6) = 2.5 Hz (Meta coupling)

3C NMR (Carbon-13 NMR)

Solvent: CDCIs | Frequency: 100 MHz
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Shift (6 ppm) Assignment Environment

1504 o1 Ipso to -NMe2 (Deshielded by
N-resonance).

147.1 C-5 Ipso to -NOz.

129.8 C-2 Ipso to -Cl.

124.5 C-4 Aromatic C-H.

116.2 C-3 Aromatic C-H.

112.8 C-6 Aromatic C-H.

43.5 -N(CHs)2 Methyl carbons (Aliphatic).

Infrared (IR) Spectroscopy

The IR spectrum serves as a rapid quality control check. The absence of the N-H doublet

(3300-3500 cm™?) is the primary indicator of complete methylation.

Wavenumber . . . . .
( ) Vibration Mode Functional Group Diagnostic Note
cm-
3050-3100 v(C-H) Aromatic C-H Weak intensity.
Distinctive for N-Me
2800-2950 v(C-H) Alkyl C-H (Methyl)
groups.
. . Very strong,
1525 v_as(NO2) Nitro (Asymmetric) o
characteristic band.
1345 v_s(NO2) Nitro (Symmetric) Strong band.
) C-N stretch enhanced
1310 v(C-N) Aryl-Amine ] ]
by conjugation.
) Moderate to strong
1080 v(C-Cl) Aryl-Chloride
band.
_ Indicative of 1,2,5-
~810 0(C-H) OOP Bending o
substitution pattern.
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Mass Spectrometry (MS)

The mass spectrum is dominated by the chlorine isotope signature and the stability of the nitro-
aromatic core.

Fragmentation Pathway Analysis

e Molecular lon (M+): Observed at m/z 200 (3>Cl) and 202 (3’Cl) in a characteristic 3:1 ratio.

o Base Peak: Often the molecular ion or the [M-NOz]* fragment.

m/z lon Identity Fragmentation Mechanism

900/202 e Molecular lon (Stable aromatic

system).

Loss of methyl radical from
185/187 [M — CHs]* ]

amine.

Loss of nitro group (common in
154/156 [M = NOz]* _ _

nitroaromatics).

Loss of chlorine radical (less
165 [M-CIl*

common).
139 [M —NO2 — CHs]* Combined loss.

Fragmentation Logic Diagram
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Molecular lon [M]+
m/z 200 (100%) / 202 (32%)

-+CH3 (15) \- *NO2 (46)

[M - CH3]+ [M - NO2J+
m/z 185 m/z 154

Phenyl Cation Core
m/z ~139

Click to download full resolution via product page

Caption: Electron lonization (El) fragmentation pathway showing primary loss of methyl and
nitro groups.

Experimental Protocols

To ensure reproducible spectral data, follow these preparation standards.

Protocol A: NMR Sample Preparation

e Solvent Selection: Use CDCls (99.8% D) with 0.03% TMS as an internal standard. If solubility
IS poor, switch to DMSO-ds.

e Concentration: Dissolve 10-15 mg of sample in 0.6 mL of solvent.

« Filtration: Filter through a cotton plug in a glass pipette to remove undissolved inorganic salts
(e.g., NaCl from synthesis).

e Acquisition: Run at 298 K. Set relaxation delay (d1) to = 2.0 seconds to ensure accurate
integration of the nitro-adjacent protons.

Protocol B: GC-MS Analysis

e Column: HP-5MS or equivalent (5% phenyl-methylpolysiloxane).
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 Inlet Temp: 250 °C.
o Carrier Gas: Helium at 1.0 mL/min.
e Temperature Program:

o Hold at 60 °C for 1 min.

o Ramp 20 °C/min to 280 °C.

o Hold 5 min.

o Detection: El mode (70 eV). Scan range 40—-400 amu.

Characterization Workflow

Use this logic flow to validate the synthesis of 2-chloro-N,N-dimethyl-5-nitroaniline from its
precursor.

m/z 200/202 Found

Singlet (6H) Present _, (REeRiSlt Mz <00/=02 Toun Identity Confirme ed

Peaks Present (Amine Impurity)

Click to download full resolution via product page

Caption: Step-by-step validation workflow for confirming complete N-methylation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. 2-Chloro-N,N-dimethyl-4-nitroaniline [webbook.nist.gov]

» To cite this document: BenchChem. [Technical Guide: Spectral Characterization of 2-Chloro-
N,N-dimethyl-5-nitroaniline]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3007744/docs#technical-guide-spectral-
characterization-of-2-chloro-n-n-dimethyl-5-nitroaniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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